1-Azido-3-(methylsulfanyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound is synthesized through various chemical reaction methods. Organic azides such as 1-Azido-3-(methylsulfanyl)benzene can be readily synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis

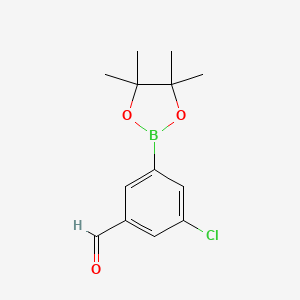

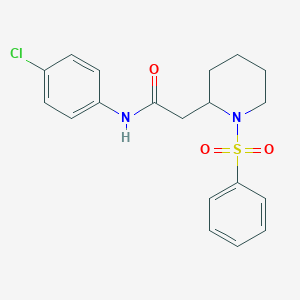

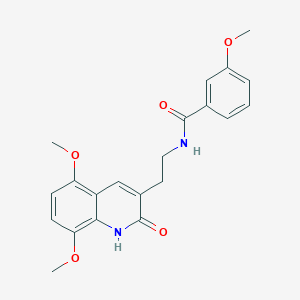

The molecular structure of 1-Azido-3-(methylsulfanyl)benzene consists of a benzene ring with an azide (N3) group and a methylsulfanyl (CH3S) group attached to it.Chemical Reactions Analysis

Organic azides are known for their reactivity in various chemical reactions. They are often used in the synthesis of various heterocycles . The azide group in these compounds can participate in a variety of reactions, including nucleophilic addition, cycloaddition reactions, and C-H amination .Applications De Recherche Scientifique

Synthesis of Various Heterocycles

Organic azides, such as 1-Azido-3-(methylsulfanyl)benzene, can be used in the synthesis of various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . They can be used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Catalysts in Chemoselectivity

Organic azides can be used with chosen catalysts in chemoselectivity favoring C−H and C-N bonds . This can be particularly useful in complex organic synthesis where selective reactions are required.

One-Pot Procedures

Organic azides can be used in one-pot procedures, such as the Ugi four-component reaction . This can simplify the synthesis process and reduce the number of steps required.

Nucleophilic Addition

Organic azides can participate in nucleophilic addition reactions, such as Aza-Michael addition . This can be used to introduce new functional groups into a molecule.

Cycloaddition Reactions

Organic azides can be used in cycloaddition reactions, such as [3+2] cycloaddition . This can be used to create complex cyclic structures.

Mixed Addition/Cyclization/Oxygen

Organic azides can be used in mixed addition/cyclization/oxygen reactions . This can be used to create complex structures with multiple functional groups.

Insertion Reaction of C-H Amination

Organic azides can be used in the insertion reaction of C-H amination . This can be used to introduce nitrogen into a molecule, which can be useful in the synthesis of amines and other nitrogen-containing compounds.

Cross-Linkers in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They can be used as cross-linkers in material sciences to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Mécanisme D'action

Target of Action

Azides are known to be highly reactive and versatile in chemistry, often used in reactions such as the copper (i)-catalyzed huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Mode of Action

The mode of action of 1-Azido-3-(methylsulfanyl)benzene involves the reactivity of the azide group. Azides can be reduced to amines by reaction with tin hydrides . The azido group can also undergo reactions such as free-radical bromination . In a specific reaction, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Biochemical Pathways

The azide group’s reactivity can influence various chemical reactions and pathways, including the formation of amines and amine derivatives .

Result of Action

The result of the action of 1-Azido-3-(methylsulfanyl)benzene depends on the specific reaction it is involved in. For instance, in the reduction of azides, the result is the formation of amines or amine derivatives . In the case of free-radical bromination, the result is the formation of N-bromoglycosylimine .

Propriétés

IUPAC Name |

1-azido-3-methylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZGRGQYZPNPSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-(methylsulfanyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride](/img/structure/B2417141.png)

![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)

![1-{1-[1-(2,6-difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2417145.png)

![6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2417146.png)

![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)

![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)